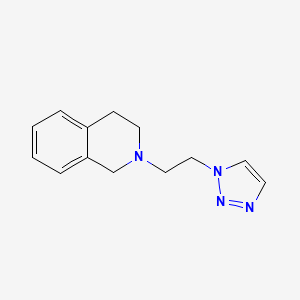

2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The triazole ring is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of the “Click” chemistry, a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a triazole ring, which can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The presence of unpaired electrons on the nitrogen atom of the triazole ring also enhances its biological spectrum .Chemical Reactions Analysis

1,2,3-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions in aqueous medium . The triazole ring itself is also capable of engaging in a variety of chemical reactions due to its unique structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives can vary widely depending on their specific structure. For instance, the compound “2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine” has a linear formula of C6H12N4 and is a solid at room temperature .Scientific Research Applications

Antimicrobial Applications

1,2,3-Triazoles have shown significant antimicrobial activities . They have been synthesized and tested against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae. Some compounds have shown substantial potency against most of the tested microbes .

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles have applications in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them useful in the creation of various polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They can be used to link two molecules together, often a small molecule to a protein, which can be useful in various biological applications .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their high chemical stability and ability to mimic an E or a Z amide bond .

Fluorescent Imaging

1,2,3-Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for imaging applications .

Mechanism of Action

Target of Action

Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of biological targets due to their ability to form hydrogen bonds and engage in dipole-dipole and π-stacking interactions .

Mode of Action

It is known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .

Biochemical Pathways

Compounds containing the 1,2,3-triazole moiety have been shown to inhibit the carbonic anhydrase-ii enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes.

Pharmacokinetics

1,2,3-triazole compounds are known for their stability against metabolic degradation, which contributes to their bioavailability .

Result of Action

Compounds containing the 1,2,3-triazole moiety have been associated with a range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial effects .

Safety and Hazards

The safety and hazards associated with 1,2,3-triazole derivatives can also vary depending on their specific structure. For example, “2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine” is classified as a skin sensitizer and an eye irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the broad range of biological activities exhibited by 1,2,3-triazole derivatives, there is significant interest in further exploring their potential applications in medicinal chemistry. Future research directions may include the design and synthesis of novel 1,2,3-triazole derivatives, investigation of their biological activities, and optimization of their properties for specific applications .

properties

IUPAC Name |

2-[2-(triazol-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-4-13-11-16(7-5-12(13)3-1)9-10-17-8-6-14-15-17/h1-4,6,8H,5,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQMSYKKOPLYBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2961231.png)

![4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2961233.png)

![2-{2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]ethoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2961244.png)

![2-[(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2961245.png)

![(3S,10R,13S)-17-Benzoimidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/no-structure.png)

![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride](/img/structure/B2961248.png)

![N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2961251.png)

![Ethyl 6-acetamido-2-methyl-7-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2961252.png)